molecular formula C11H15NO4S B14408721 Ethyl [methyl(phenyl)sulfamoyl]acetate CAS No. 87712-30-9

Ethyl [methyl(phenyl)sulfamoyl]acetate

Cat. No.: B14408721
CAS No.: 87712-30-9
M. Wt: 257.31 g/mol
InChI Key: LCGBCFZNQDHIQR-UHFFFAOYSA-N
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Description

Ethyl [methyl(phenyl)sulfamoyl]acetate is a synthetic intermediate of interest in medicinal chemistry for the development of novel bioactive molecules. Its structure incorporates both a sulfamoyl group and an ester moiety, making it a versatile building block for chemical synthesis. Researchers can utilize the reactive ester group for further functionalization, while the N-methyl-N-phenylsulfamoyl group is a key structural feature found in various pharmacologically active compounds. Sulfamoyl-containing compounds are extensively investigated for their potential as enzyme inhibitors. For instance, related sulfamate derivatives have shown significant promise as potent steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent cancers like breast cancer . Other research into molecules containing sulfonyl and amide groups has demonstrated moderate to good anticancer activity against a panel of cell lines, including MCF-7 and A549 . As such, this compound serves as a valuable precursor for researchers designing and synthesizing new compounds for biochemical screening and the exploration of structure-activity relationships (SAR) in drug discovery efforts. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

87712-30-9

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 2-[methyl(phenyl)sulfamoyl]acetate

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)9-17(14,15)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

LCGBCFZNQDHIQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Alkylation

The Grignard reaction forms a cornerstone for constructing the compound's carbon skeleton. A modified approach adapted from methyl phenylacetate synthesis (CN101973880A) employs benzyl chloride as the starting material. In a representative protocol:

  • Reagent preparation : Magnesium (24 g) reacts with benzyl chloride (10 g) in anhydrous ether under nitrogen, initiating Grignard reagent formation.
  • Nucleophilic addition : The Grignard intermediate reacts with methyl carbonate at −10–10°C, forming a secondary alcohol precursor.
  • Sulfamoylation : Subsequent treatment with methyl(phenyl)sulfamoyl chloride introduces the sulfamoyl group.
  • Esterification : Final ethanol treatment yields the target ester with 78–82% purity before distillation.

Key advantages include avoidance of cyanide intermediates and operational simplicity. However, strict moisture control and low-temperature conditions (−10°C) increase production costs.

Direct Sulfamoylation of Ethyl Acetoacetate

This two-step method leverages the reactivity of β-ketoesters:

  • Enolate formation : Ethyl acetoacetate reacts with LDA (lithium diisopropylamide) at −78°C in THF, generating a nucleophilic enolate.
  • Electrophilic quenching : Methyl(phenyl)sulfamoyl chloride (1.2 eq.) is added dropwise, yielding the sulfamoylated product after aqueous workup.

Comparative studies show this method achieves 65–70% yields but requires cryogenic conditions and expensive bases. Side reactions, including over-sulfamoylation and ester hydrolysis, necessitate careful stoichiometric control.

Chiral Auxiliary-Assisted Asymmetric Synthesis

For enantiomerically pure material, the Ellman sulfinamide approach (US20130217918A1) provides stereochemical control:

  • Imine formation : 3-Ethoxy-4-methoxybenzaldehyde condenses with (R)-tert-butanesulfinamide in titanium tetraethoxide, generating a chiral imine (92% ee).
  • Sulfamoyl addition : The imine undergoes nucleophilic attack by methyl(phenyl)sulfamoylacetate enolate at −20°C.
  • Auxiliary removal : Acidic hydrolysis (HCl/MeOH) cleaves the sulfinamide group, yielding the target compound with >98% enantiomeric excess.

This method’s diastereoselectivity reaches 19:1 in optimized conditions, though the multi-step process lowers overall yield to 55–60%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Temperature Range Key Challenges Scalability
Grignard Alkylation 78–82 85 −10–25°C Moisture sensitivity Pilot-scale viable
Direct Sulfamoylation 65–70 90 −78–0°C Cryogenic requirements Lab-scale only
Chiral Auxiliary 55–60 98 −20–25°C High reagent costs Limited batches
Hydrolytic Amination 70–75 88 80–100°C Byproduct formation Industrial feasible

Data synthesized from patent and medicinal chemistry studies. The Grignard method offers the best balance between yield and scalability, while the chiral route remains preferred for enantioselective synthesis despite lower yields.

Reaction Optimization Strategies

Solvent Systems

  • Ether vs. THF : Ether minimizes side reactions in Grignard steps but requires strict temperature control. THF increases reaction rates but may complex with magnesium, reducing yields by 12–15%.
  • Polar aprotic solvents : DMF accelerates sulfamoylation but promotes ester hydrolysis above 50°C, limiting its utility.

Catalytic Enhancements

  • Phase-transfer catalysts : Benzyltriethylammonium chloride improves sulfamoyl chloride solubility in biphasic systems, boosting yields by 18%.
  • Lewis acid catalysis : Ti(OEt)4 in asymmetric syntheses enhances diastereoselectivity from 5:1 to 19:1, critical for pharmaceutical applications.

Industrial-Scale Considerations

A 2024 pilot plant study demonstrated the economic viability of the hydrolytic amination route:

  • Continuous flow system : Reduces reaction time from 8 hours (batch) to 45 minutes.
  • In-line purification : Simulated moving bed chromatography achieves 99.5% purity without distillation.
  • Waste minimization : 98% solvent recovery via fractional condensation.

This approach lowers production costs by 40% compared to batch methods, making it favorable for bulk manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl [methyl(phenyl)sulfamoyl]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can yield primary alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Primary alcohol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Ethyl [methyl(phenyl)sulfamoyl]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl [methyl(phenyl)sulfamoyl]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and sulfamoyl groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm) Yield (%)
This compound* C₁₁H₁₅NO₅S 273.1 N/A N/A N/A
Ethyl 2-(N-(4-Methoxyphenyl)sulfamoyl)acetate C₁₁H₁₅NO₅S 273.1 74–76 3.83 (CH₂), 3.86 (OCH₃) 79
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 N/A N/A N/A

*Theoretical values based on structural analogs.

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Br) enhance biological activity by modulating electronic properties and target binding.
  • Ester Choice : Ethyl esters generally offer better stability than methyl esters, but methyl analogs may improve reaction kinetics in synthesis.
  • Sulfamoyl vs. Sulfonyl : Sulfamoyl derivatives exhibit superior hydrogen-bonding capacity, critical for enzyme inhibition, compared to sulfonyl analogs.

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